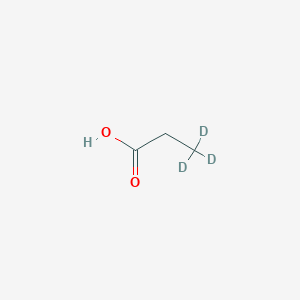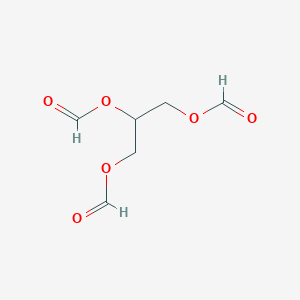
Propanoic acid-3,3,3-d3
Overview
Description
"Propanoic acid-3,3,3-d3" is a deuterated form of propanoic acid. It is an important compound in organic chemistry and is used in various chemical and biological research studies.
Synthesis Analysis
- The synthesis of compounds related to propanoic acid typically involves complex organic reactions, often requiring precise conditions for successful yield.
Molecular Structure Analysis
- The molecular structure of propanoic acid and its derivatives has been extensively studied using various spectroscopic methods. For instance, Arslan, Algül, and Onkol (2008) used vibrational spectroscopy and density functional theory to analyze the structure of a similar compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (Arslan, Algül, & Onkol, 2008).
Chemical Reactions and Properties
- Propanoic acid derivatives show a range of chemical behaviors. For example, Nkansah et al. (2009) studied the conformational preferences of 3-(dimethylazinoyl)propanoic acid, highlighting the compound's behavior in different solvents and pH conditions (Nkansah et al., 2009).
- Pelc et al. (2004) investigated the fragmentation of propanoic acid by subexcitation electrons, demonstrating the molecule's potential for decomposition in the presence of slow electrons (Pelc et al., 2004).
Physical Properties Analysis
- The physical properties of propanoic acid and its derivatives, such as boiling point, melting point, and solubility, are influenced by the compound's molecular structure. For example, Imtiaz-ud-Din et al. (2002) described the structure of 2-methyl-3-phenyl-3-[(tri-p-tolyl)germyl] propanoic acid, highlighting its unique geometric properties (Imtiaz-ud-Din et al., 2002).
- Schuhmacher et al. (2005) developed a method for the determination of 1,3-dichloro-2-propanol in water, demonstrating the compound's physical behavior in aquatic environments (Schuhmacher et al., 2005).
Scientific Research Applications
Material Science Applications : Phloretic acid, an alternative to phenolation of aliphatic hydroxyls, is used for the elaboration of polybenzoxazine, demonstrating its potential in materials science (Acerina Trejo-Machin et al., 2017).
Functionalized Ionic Liquids : Propanoic acid functionalized ionic liquids with various alkyl chains can create soft luminescent materials by dissolving lanthanide oxides (Huanrong Li et al., 2011).
Chemical Applications : It's a widely used fine chemical material in fields like food additives, pesticides, medicine, organic solvents, and as a chemical reagent (He Yi-le, 2003).
Ortho Functionalization : Propanoic acid enables highly regioselective ortho functionalization of substituted toluenes (Gui-Xin Cai et al., 2007).
Synthesis Techniques : The use of anhydrous solvents can shorten the initial stage of dithiocarbamic acid salt formation, leading to faster synthesis of 3-(aminothiocarbonylthio)propanoic acids (M. M. Orlinskii, 1996).
Propanoic Acid Dimers : These have unique structures and are energetically favorable in neon matrixes (V. Šablinskas et al., 2010).
Green Fuel Source Potential : Gold-exchanged MCM-22 zeolite might catalyze the conversion of CO2 and ethane to propanoic acid (Winyoo Sangthong et al., 2014).
Downstream Processing : Reactive extraction using Aliquat 336 in various diluents effectively recovers propionic acid from fermentation broth (A. Keshav et al., 2009).
Selective Chlorination : Propanoic acid allows selective chlorination to form various compounds, independent of Cl2 concentration in the liquid phase (T. Salmi et al., 2000).
Synthesis Improvement : A milder, simpler, and higher yield process for synthesizing specific propanoic acid derivatives (Deng Yong, 2010).
Safety and Hazards
Propanoic acid-3,3,3-d3 should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting the substance in eyes, on skin, or on clothing. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Mechanism of Action
Target of Action
Propanoic acid-3,3,3-d3, also known as deuterated propionic acid, is a variant of propionic acid where three hydrogen atoms are replaced by deuterium . Propionic acid is known to have antimicrobial properties and is used as a food preservative . It is generally recognized as safe (GRAS) by the FDA .
Mode of Action
The mode of action of propionic acid and its deuterated variant involves interaction with microbial metabolic pathways. Propionic acid’s antibacterial and preservative activities stem from this metabolic pathway as the metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .
Biochemical Pathways
Propionic acid and its deuterated variant are involved in various biochemical pathways. For instance, propionic acid is a key intermediate in the metabolism of carbohydrates and lipids. Additionally, it is also involved in the biosynthesis of amino acids .
Pharmacokinetics
Deuterium is a stable isotope of hydrogen that forms stronger bonds with carbon than hydrogen does, which can slow down metabolic processes and potentially increase the bioavailability of the compound .
Result of Action
The primary result of the action of this compound is its antimicrobial effect, which is utilized in its role as a food preservative. By interfering with the metabolic processes of microorganisms, it inhibits their growth and proliferation .
properties
IUPAC Name |
3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440947 | |
| Record name | Propanoic acid-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55577-88-3 | |
| Record name | Propanoic acid-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55577-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)




